3-(3-Iodophenoxy)piperidine
Overview
Description
“3-(3-Iodophenoxy)piperidine” is a biochemical compound used for proteomics research . It has a molecular formula of C11H14INO and a molecular weight of 303.14 .
Synthesis Analysis
Piperidines, which include “3-(3-Iodophenoxy)piperidine”, are among the most important synthetic fragments for designing drugs . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The synthesis of piperidine-containing compounds has been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Molecular Structure Analysis
The molecular structure of “3-(3-Iodophenoxy)piperidine” consists of a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .
Chemical Reactions Analysis
Piperidines undergo various intra- and intermolecular reactions leading to the formation of various derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . A cross-coupling approach to enantioenriched 3-piperidines from pyridine- and sp2-hybridized boronic acids has been reported .
Scientific Research Applications
Pharmacology
Application Summary
3-(3-Iodophenoxy)piperidine is utilized in pharmacology for its potential therapeutic properties, particularly in the development of anticancer agents .
Methods of Application
Researchers use this compound to synthesize various pharmaceuticals by exploiting its ability to interact with biological targets. It is often used in combination with other drugs to enhance their efficacy against certain cancer types .
Results
Studies have shown that piperidine derivatives, including 3-(3-Iodophenoxy)piperidine, can act as clinical agents against cancers such as breast, prostate, and lung cancer. They regulate crucial signaling pathways essential for the establishment of cancers .
Organic Synthesis
Application Summary
In organic synthesis, 3-(3-Iodophenoxy)piperidine serves as a building block for creating complex organic molecules due to its reactive iodophenoxy group .
Methods of Application
It is used in various intra- and intermolecular reactions, including cyclization and amination, to form substituted piperidines and other derivatives .
Results
The compound has facilitated the synthesis of a wide range of piperidine derivatives, contributing to the development of new synthetic methods in organic chemistry .
Medicinal Chemistry
Application Summary
3-(3-Iodophenoxy)piperidine is significant in medicinal chemistry for drug design, particularly in the creation of drugs with analgesic, anti-inflammatory, and antipsychotic properties .
Methods of Application
It is incorporated into drug molecules to enhance their interaction with biological targets, improving drug efficacy and specificity .
Results
Derivatives of 3-(3-Iodophenoxy)piperidine have been found to exhibit a range of biological activities and are key components in several FDA-approved drugs .
Biochemistry
Application Summary
In biochemistry, this compound is studied for its role in modulating biochemical pathways and interactions at the cellular level .
Methods of Application
Biochemical assays and molecular biology techniques are used to understand how 3-(3-Iodophenoxy)piperidine affects cellular processes and signaling pathways .
Results
Research indicates that piperidine derivatives can influence various signaling pathways, offering insights into their potential biochemical applications .
Chemical Engineering
Application Summary
Chemical engineers utilize 3-(3-Iodophenoxy)piperidine in process development and optimization, particularly in the synthesis of analgesic drugs .
Methods of Application
It is used in reaction engineering to develop efficient and scalable processes for the production of pharmaceuticals .
Results
Studies have led to improved methods for the large-scale synthesis of piperidine-based drugs, enhancing the production capabilities within the pharmaceutical industry .
Neuroscience
Application Summary
Neuroscientists explore the use of 3-(3-Iodophenoxy)piperidine in the development of treatments for neurological disorders due to its interaction with receptors in the brain .
Methods of Application
The compound is used in preclinical studies to assess its effects on neural pathways and receptor activity .
Results
Findings suggest that piperidine derivatives can serve as antagonists for certain receptors, showing promise in the treatment of pain and other neurological conditions .
This analysis highlights the versatility of 3-(3-Iodophenoxy)piperidine in various scientific fields, demonstrating its importance in research and development across multiple disciplines.
Proteomics
Application Summary
In proteomics, 3-(3-Iodophenoxy)piperidine is used for studying protein interactions and functions, particularly in the context of disease pathogenesis and therapeutic target identification .
Methods of Application
The compound may be used to modify proteins or peptides, thereby allowing researchers to study their structure-function relationships and interactions with other biomolecules .
Results
Such modifications can reveal insights into protein dynamics, post-translational modifications, and the molecular mechanisms underlying various diseases .
Neuropharmacology
Application Summary
Neuropharmacology research utilizes 3-(3-Iodophenoxy)piperidine to explore its effects on the central nervous system, especially in the development of drugs for psychiatric disorders .
Methods of Application
It is applied in the synthesis of compounds that target neurotransmitter systems, such as dopamine and serotonin pathways, to understand their role in mood regulation and mental health .
Results
Derivatives of this compound have shown potential in treating conditions like depression, anxiety, and schizophrenia, providing a basis for new therapeutic approaches .
Molecular Biology
Application Summary
Molecular biologists use 3-(3-Iodophenoxy)piperidine to study gene expression and regulation, particularly in cancer research and gene therapy applications .
Methods of Application
The compound is used in the design of small molecules that can regulate gene expression by interacting with DNA or RNA, thus influencing cellular processes .
Results
Research has demonstrated that such molecules can effectively modulate gene expression, offering potential strategies for treating genetic disorders .
Environmental Chemistry
Application Summary
Environmental chemists investigate the impact of 3-(3-Iodophenoxy)piperidine on ecosystems, focusing on its biodegradability and potential as an environmental pollutant .
Methods of Application
Studies involve assessing the compound’s stability, degradation pathways, and interactions with environmental factors .
Results
Findings contribute to understanding the environmental fate of chemical compounds and inform regulations on their use and disposal .
Computational Chemistry
Application Summary
Computational chemists use 3-(3-Iodophenoxy)piperidine in simulations to predict its behavior and interactions at the molecular level .
Methods of Application
Advanced computational models and molecular dynamics simulations are employed to study the compound’s properties and potential interactions with biological targets .
Results
These studies provide valuable predictions that guide experimental research and drug development processes .
Material Science
Application Summary
In material science, 3-(3-Iodophenoxy)piperidine is explored for its potential use in the development of novel materials with specific properties .
Methods of Application
The compound is incorporated into polymers and other materials to study its effect on their physical and chemical properties .
Results
Research has led to the creation of materials with improved characteristics, such as increased stability, biocompatibility, or targeted functionality .
These additional applications showcase the broad utility of 3-(3-Iodophenoxy)piperidine in various scientific disciplines, underlining its significance in research and potential for innovation.
Anticancer Research
Application Summary
“3-(3-Iodophenoxy)piperidine” has been studied for its anticancer properties, particularly in the inhibition of cell migration and cell cycle arrest to reduce the survivability of cancer cells .
Methods of Application
The compound is used in cancer cell lines to study its effect on various signaling pathways crucial for cancer regulation, such as STAT-3, NF-κB, PI3k/Akt, JNK/p38-MAPK, TGF-ß/SMAD, and Smac/DIABLO .
Results
The studies have shown that “3-(3-Iodophenoxy)piperidine” can activate or inhibit these signaling pathways, leading to potential therapeutic applications against different types of cancers .
Drug Discovery
Application Summary
In drug discovery, the piperidine nucleus, which is part of “3-(3-Iodophenoxy)piperidine,” is a pivotal cornerstone for the production of drugs with various pharmacophoric features .
Methods of Application
Derivatives of piperidine are utilized in different therapeutic applications as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and anticoagulant agents .
Results
Recent studies have highlighted the importance of the piperidine nucleus in the field of drug discovery, showing its extensive therapeutic potential .
Synthesis of Piperidine Derivatives
Application Summary
“3-(3-Iodophenoxy)piperidine” is involved in the synthesis of various piperidine derivatives, which are important in medicinal chemistry .
Methods of Application
The compound is used in intra- and intermolecular reactions leading to the formation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Results
This synthesis process contributes to the development of new compounds with potential therapeutic applications and advances in the field of organic chemistry .
Future Directions
Piperidines, including “3-(3-Iodophenoxy)piperidine”, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
properties
IUPAC Name |
3-(3-iodophenoxy)piperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14INO/c12-9-3-1-4-10(7-9)14-11-5-2-6-13-8-11/h1,3-4,7,11,13H,2,5-6,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAZKFDIMIVGGDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)OC2=CC(=CC=C2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14INO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Iodophenoxy)piperidine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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